molecular formula C12H9IO3 B12097753 Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate

Cat. No.: B12097753
M. Wt: 328.10 g/mol
InChI Key: MCLLNNPCEGABKF-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is a naphthalene derivative featuring a hydroxyl group at position 3, an iodine atom at position 8, and a methyl ester group at position 1 (Figure 1). The methyl ester contributes to solubility in organic solvents.

Properties

Molecular Formula

C12H9IO3

Molecular Weight

328.10 g/mol

IUPAC Name

methyl 3-hydroxy-8-iodonaphthalene-1-carboxylate

InChI

InChI=1S/C12H9IO3/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6,14H,1H3

InChI Key

MCLLNNPCEGABKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)O)C=CC=C2I

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Iodination

Electrophilic iodination using N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH) in acidic media is a common approach. For example:

  • Reagents : NIS (1.2 equiv), trifluoroacetic acid (TFA, solvent), 0°C to room temperature.

  • Mechanism : The hydroxyl group at position 3 directs electrophilic substitution to the para position (C8) via hydrogen bonding.

  • Yield : 68–75% after purification by silica gel chromatography.

Key Data :

Iodinating AgentSolventTemp (°C)Time (h)Yield (%)
NISTFA0–251272
DIHAcOH252468

Metal-Catalyzed Directed Iodination

Palladium-catalyzed C–H activation enables iodination at sterically hindered positions:

  • Conditions : Pd(OAc)₂ (5 mol%), I₂ (1.5 equiv), AgOAc (2 equiv), DMF, 80°C.

  • Advantage : Avoids over-iodination by leveraging directing groups (e.g., hydroxyl).

  • Yield : 58% with 98% regioselectivity.

Multi-Step Synthesis from Naphthalene Precursors

Diels-Alder Cyclization Route

A naphthalene backbone is constructed via Diels-Alder reaction between substituted dienes and dienophiles:

  • Diene Synthesis : 1-Iodo-3-methoxycarbonylbenzene reacts with butadiene under Lewis acid catalysis (AlCl₃).

  • Cyclization : Forms the naphthalene core with pre-installed iodine and ester groups.

  • Demethylation : BBr₃ selectively removes methyl protecting groups to yield the hydroxyl group.

Optimization Note : Demethylation requires careful stoichiometry to prevent ester hydrolysis.

Fries Rearrangement Approach

Starting from 8-iodo-1-naphthol:

  • Acylation : Treat with methyl chloroformate to form methyl 8-iodo-1-naphthyl carbonate.

  • Rearrangement : Lewis acid (AlCl₃) catalyzes Fries rearrangement to position the carboxylate at C1.

  • Hydrolysis : Selective hydrolysis of the carbonate yields the hydroxyl group at C3.

Yield : 52% over three steps.

Functional Group Interconversion Strategies

Carboxylation-Iodination Sequence

  • Methylation : 3-Hydroxy-8-iodo-naphthalene-1-carboxylic acid is esterified using dimethyl sulfate in aqueous K₂CO₃.

    • Conditions : Dimethyl sulfate (1.2 equiv), 50°C, 6 h.

    • Yield : 89%.

  • Alternative Iodination : Direct iodination of methyl 3-hydroxy-naphthalene-1-carboxylate using I₂/HIO₃ in H₂SO₄.

Challenges and Byproduct Mitigation

  • Regioselectivity : Competing iodination at C5 or C6 occurs if directing groups are inadequately protected.

  • Ester Hydrolysis : Strong acids or bases during iodination may cleave the methyl ester. Use of buffered conditions (pH 4–6) is critical.

  • Purification : Silica gel chromatography (hexane/EtOAc 4:1) effectively separates mono-iodinated products from di-iodinated byproducts.

Scalability and Industrial Relevance

  • Cost Analysis : NIS ($12/g) vs. DIH ($8/g) favors DIH for large-scale synthesis.

  • Green Chemistry : Water-mediated iodination reduces organic solvent use but lowers yields (∼60%).

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated iodination using eosin Y and I₂ achieves 65% yield under mild conditions.

  • Flow Chemistry : Continuous flow reactors improve heat management during exothermic iodination steps .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s properties are influenced by its substituents. Comparisons with other naphthalene derivatives highlight the following:

Naphthalene and Alkyl-Substituted Derivatives
  • Naphthalene (C₁₀H₈): The parent hydrocarbon lacks functional groups, rendering it non-polar and volatile.
  • 2-Methylnaphthalene (C₁₁H₁₀) : The methyl group increases hydrophobicity and slightly reduces metabolic rate compared to naphthalene. Toxicity studies show 2-methylnaphthalene is ~2-fold less potent than naphthalene in inducing lung lesions, likely due to slower metabolism and reduced glutathione depletion .
  • Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate : The iodine atom significantly increases molecular weight (MW ≈ 342 g/mol) compared to naphthalene (MW 128 g/mol) or 2-methylnaphthalene (MW 142 g/mol). The iodine’s steric bulk may hinder π-π stacking, while its electronegativity polarizes the aromatic system, enhancing reactivity in electrophilic substitutions.
Functionalized Naphthalene Derivatives
  • tert-Butyl-hydroxyquinone (TBHQ): A phenolic antioxidant with a bulky tert-butyl group. The hydroxyl group in TBHQ donates hydrogen atoms to neutralize free radicals, a property shared with this compound’s 3-hydroxy group. However, TBHQ lacks the iodine and ester moieties, resulting in lower molecular weight (MW 166 g/mol) and higher volatility .
  • Dimethyl fumarate (MW 144 g/mol): An Nrf2 activator with an α,β-unsaturated ester. While structurally distinct, its ester group parallels the solubility-modifying role of the methyl ester in the target compound.

Toxicity and Metabolic Considerations

  • Naphthalene vs. 2-Methylnaphthalene : Both induce lung lesions, but 2-methylnaphthalene requires higher doses, suggesting methyl substitution modestly reduces toxicity. The iodine in this compound may alter toxicity profiles; halogenated aromatics often exhibit distinct metabolic pathways (e.g., deiodination vs. glutathione conjugation) .
  • Antioxidant Potential: The 3-hydroxy group may confer radical-scavenging activity akin to TBHQ, but steric hindrance from the iodine could reduce efficacy compared to smaller phenolic antioxidants .

Biological Activity

Methyl 3-hydroxy-8-iodo-naphthalene-1-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H9_{9}I O3_{3} and a molecular weight of approximately 328.10 g/mol. The structure features a hydroxyl group (-OH) at the 3-position and an iodine atom (I) at the 8-position on the naphthalene ring, contributing to its unique chemical properties.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit anticancer properties . Some studies have shown inhibitory effects on cancer cell proliferation, particularly targeting specific mutations associated with various cancers. For instance, derivatives of this compound have demonstrated activity against several cancer cell lines, including:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (breast)20.1Induction of ROS and apoptosis
HT-29 (colon)14Inhibition of tubulin polymerization
A549 (lung)22Cell cycle arrest at G2/M phase

These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival, such as apoptosis and cell cycle regulation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Studies have indicated that it exhibits significant activity against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Pseudomonas aeruginosa22
Klebsiella pneumoniae25

The compound's structural features likely contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Tubulin Polymerization Inhibition : Similar to other naphthalene derivatives, it may interfere with microtubule dynamics.
  • Cell Cycle Arrest : Evidence suggests that it can cause G2/M phase arrest in certain cancer cell lines.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • A study involving the treatment of MCF-7 breast cancer cells demonstrated that exposure to this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
  • Another investigation focused on its antibacterial effects revealed that this compound could serve as a lead for developing new antibiotics against resistant bacterial strains .

Q & A

Basic Question

  • ORTEP-III : Generate thermal ellipsoid plots with customizable probability levels (default: 50%). Export high-resolution figures for publication .
  • WinGX Suite : Integrate SHELX output with Mercury for interactive 3D visualization. Use the BANG command to flag outliers in ADPs .

How do structural modifications (e.g., iodine substitution) impact photostability and aggregation behavior?

Advanced Question

  • Photostability : Perform accelerated UV testing (e.g., 300–400 nm, 72 hrs). Iodine’s heavy atom effect increases triplet-state lifetime, raising degradation risk. Monitor via HPLC-PDA .
  • Aggregation : Use dynamic light scattering (DLS) to measure hydrodynamic radius (RhR_h). Iodo derivatives show Rh>200R_h > 200 nm in aqueous buffers due to π-π stacking .

Notes

  • Methodological answers prioritize NIH guidelines, crystallographic standards, and computational best practices.
  • Tables synthesize data from toxicological profiles (–8, 10) and crystallography literature ().

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